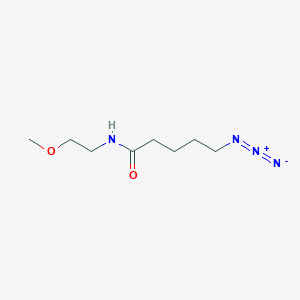

5-Azido-N-(2-methoxyethyl)pentanamide

Description

5-Azido-N-(2-methoxyethyl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone functionalized with an azido (-N₃) group at the 5th position and a 2-methoxyethyl substituent on the amide nitrogen. The azido group confers high reactivity, particularly in bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the methoxyethyl moiety enhances solubility in polar solvents and may influence pharmacokinetic properties such as metabolic stability . This compound is frequently utilized in proteolysis-targeting chimeras (PROTACs) and drug-conjugation strategies due to its dual functionality .

Properties

Molecular Formula |

C8H16N4O2 |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-azido-N-(2-methoxyethyl)pentanamide |

InChI |

InChI=1S/C8H16N4O2/c1-14-7-6-10-8(13)4-2-3-5-11-12-9/h2-7H2,1H3,(H,10,13) |

InChI Key |

WUTPIZSOARABLB-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)CCCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azido-N-(2-methoxyethyl)pentanamide typically involves the introduction of an azido group into a pre-existing pentanamide structure. One common method is the nucleophilic substitution reaction where a halogenated pentanamide reacts with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Azido-N-(2-methoxyethyl)pentanamide can undergo various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

Reduction: Formation of 5-amino-N-(2-methoxyethyl)pentanamide.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

5-Azido-N-(2-methoxyethyl)pentanamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

Biology: Utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and tracking purposes.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Azido-N-(2-methoxyethyl)pentanamide depends on the specific application. In bioconjugation, the azido group reacts with alkyne-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Comparison with Similar Compounds

5-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]pentanamide

- Structural Differences : Replaces the methoxyethyl group with a 2,6-dioxopiperidin-3-yl-substituted isoindole moiety.

- Functional Impact : The dioxopiperidinyl group enhances binding to cereblon (CRBN), a key E3 ubiquitin ligase in PROTACs, enabling targeted protein degradation .

- Reactivity : Similar azide reactivity but distinct biological targeting due to the isoindole-dioxopiperidine scaffold .

5-Azido-N-(2-(3-isocyanopropanamido)ethyl)pentanamide

- Structural Differences: Features an isocyanopropanamido-ethyl group instead of methoxyethyl.

- Functional Impact: The isonitrile group enables alternative bioorthogonal ligation (e.g., with chlorooximes), expanding utility in non-copper-catalyzed reactions .

17-Azido-N-(2-(2,6-dioxopiperidinyl)-1,3-dioxoisoindolin)pentanamide

- Structural Differences : Longer carbon chain (C17 vs. C5) and distinct substitution pattern.

- Functional Impact : Increased lipophilicity alters cellular permeability but may reduce aqueous solubility .

Methoxyethyl-Containing Analogues

N-[1-(2-Methoxyethyl)piperidin-4-yl]pentanamide

- Structural Differences : Replaces the azido group with a piperidinyl ring.

Dimethyl(2-methoxyethyl)phosphoramidate

- Structural Differences : Phosphoramidate backbone instead of pentanamide.

- Functional Impact : Used in oligonucleotide synthesis; the methoxyethyl group improves hydrolytic stability compared to unsubstituted phosphoramidates .

Chain-Length Variants

N-(2-acetylphenyl)pentanamide

- Structural Differences : Shorter chain (C5 vs. longer/shorter analogues like C4 or C6).

- Functional Impact : Optimal chain length balances solubility and receptor binding; C5 derivatives exhibit superior anti-inflammatory activity compared to C4/C6 analogues .

Key Comparative Data

Research Findings and Mechanistic Insights

- Reactivity: The azido group in this compound enables efficient conjugation with alkynes, but its methoxyethyl group reduces nonspecific protein binding compared to hydrophobic analogues like 5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)...pentanamide .

- Solubility : LogP values for azido-pentanamides range from 1.2–3.5, with the methoxyethyl derivative (LogP ≈ 1.8) showing optimal balance between membrane permeability and aqueous solubility .

- Biological Activity : In PROTACs, the methoxyethyl group mitigates off-target effects by minimizing hydrophobic interactions, while the azido group allows modular payload attachment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.